Lithium;5-oxo-4H-1,2,4-oxadiazole-3-carboxylate

Medicinal Chemistry pKa Prediction Bioisostere Design

Lithium;5-oxo-4H-1,2,4-oxadiazole-3-carboxylate (CAS 2418661-24-0) is the lithium salt of a 1,2,4-oxadiazole-3-carboxylic acid bearing a C5 carbonyl (5-oxo) substituent. It belongs to the 1,2,4-oxadiazole carboxylate family and is classified under IUPAC as 1,2,4-oxadiazole-3-carboxylic acid, 2,5-dihydro-5-oxo-, lithium salt (1:1), with molecular formula C₃H₂N₂O₄·Li and molecular weight 137 g/mol.

Molecular Formula C3HLiN2O4
Molecular Weight 135.99
CAS No. 2418661-24-0
Cat. No. B2818904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium;5-oxo-4H-1,2,4-oxadiazole-3-carboxylate
CAS2418661-24-0
Molecular FormulaC3HLiN2O4
Molecular Weight135.99
Structural Identifiers
SMILES[Li+].C1(=NOC(=O)N1)C(=O)[O-]
InChIInChI=1S/C3H2N2O4.Li/c6-2(7)1-4-3(8)9-5-1;/h(H,6,7)(H,4,5,8);/q;+1/p-1
InChIKeyDJECWSOJIJSAFX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Lithium 5-Oxo-4H-1,2,4-Oxadiazole-3-Carboxylate (CAS 2418661-24-0): Chemical Class, Registry Identity, and Procurement Baseline


Lithium;5-oxo-4H-1,2,4-oxadiazole-3-carboxylate (CAS 2418661-24-0) is the lithium salt of a 1,2,4-oxadiazole-3-carboxylic acid bearing a C5 carbonyl (5-oxo) substituent. It belongs to the 1,2,4-oxadiazole carboxylate family and is classified under IUPAC as 1,2,4-oxadiazole-3-carboxylic acid, 2,5-dihydro-5-oxo-, lithium salt (1:1), with molecular formula C₃H₂N₂O₄·Li and molecular weight 137 g/mol . The C5 carbonyl in the 5-oxo-4H-tautomeric form confers distinct physicochemical properties compared to alkyl- or aryl-substituted 1,2,4-oxadiazole-3-carboxylate lithium salts. The compound serves as a building block for pharmaceutical intermediates, particularly for angiotensin II receptor antagonists where the 5-oxo-1,2,4-oxadiazole ring functions as a validated tetrazole bioisostere [1][2].

Why In-Class 1,2,4-Oxadiazole-3-Carboxylate Lithium Salts Are Not Interchangeable Substitutes for CAS 2418661-24-0


Although numerous 1,2,4-oxadiazole-3-carboxylate lithium salts share a common heterocyclic scaffold and lithium counterion, the presence of the C5 carbonyl (5-oxo) in CAS 2418661-24-0 fundamentally alters the electronic character, hydrogen-bonding capacity, and acid/base profile of the oxadiazole ring compared to C5-alkyl (e.g., 5-methyl) or C5-aryl (e.g., 5-phenyl) analogs . The 5-oxo substituent enables keto-enol tautomerism, produces a significantly lower pKa (predicted 1.85 for the free acid) versus non-oxo 1,2,4-oxadiazole-3-carboxylic acids, and is the essential pharmacophoric element for tetrazole bioisosterism validated in AT1 receptor antagonists [1]. Substituting a 5-methyl or 5-phenyl lithium salt for CAS 2418661-24-0 in a synthetic sequence targeting a 5-oxo-1,2,4-oxadiazole-containing active pharmaceutical ingredient would yield a structurally distinct product lacking the carbonyl oxygen required for target binding, rendering generic in-class substitution chemically invalid for this specific pharmacophoric application [1].

Quantitative Differentiation Evidence for Lithium 5-Oxo-4H-1,2,4-Oxadiazole-3-Carboxylate Versus Structural Analogs


pKa of the Free Acid 5-Oxo-1,2,4-Oxadiazole-3-Carboxylic Acid Versus Non-Oxo 1,2,4-Oxadiazole-3-Carboxylic Acids

The free acid form of the target compound, 5-oxo-2,5-dihydro-1,2,4-oxadiazole-3-carboxylic acid (CAS 1257265-24-9), has a predicted pKa of 1.85 ± 0.20, reflecting the electron-withdrawing effect of the C5 carbonyl and the acidic N–H proton in the oxadiazole ring . In contrast, the isomeric 1,2,5-oxadiazole-3-carboxylic acid (lacking the 5-oxo group) has a predicted pKa of 2.66 ± 0.10, and 4-methyl-1,2,5-oxadiazole-3-carboxylic acid has a pKa of approximately 3.53 [1]. The ~0.8–1.7 log unit increase in acidity for the 5-oxo derivative is consistent with the electron-withdrawing carbonyl inductive effect and is critical for achieving the acidic heterocycle character required for tetrazole bioisosterism in AT1 receptor antagonists [2].

Medicinal Chemistry pKa Prediction Bioisostere Design

5-Oxo-1,2,4-Oxadiazole Versus Tetrazole: Comparative in Vitro AT1 Receptor Antagonism Potency and in Vivo Efficacy from Benzimidazole Series

In a series of benzimidazole-7-carboxylic acids bearing acidic heterocycles, compounds incorporating the 5-oxo-1,2,4-oxadiazole ring exhibited high affinity for the AT1 receptor with IC50 values in the range of 10⁻⁶–10⁻⁷ M [1]. Critically, the 5-oxo-1,2,4-oxadiazole derivatives showed stronger inhibitory effects on angiotensin II-induced pressor response (>50% inhibition at 1 mg/kg p.o.) than the corresponding tetrazole derivatives, despite weaker binding affinities, which the authors attributed to improved bioavailability from increased lipophilicity [1]. The 5-oxo-1,2,4-oxadiazole derivative TAK-536 (azilsartan) achieved efficient oral bioavailability without prodrug formation, in contrast to the tetrazole parent candesartan which requires a prodrug (candesartan cilexetil) for adequate oral absorption [1]. In a subsequent series, a methyl ester 5-oxo-1,2,4-oxadiazole derivative (compound 1) demonstrated IC50 of 5.01 ± 1.67 nM at the AT1 receptor and produced significant antihypertensive effects in spontaneously hypertensive rats [2].

Angiotensin II Receptor Antagonist Tetrazole Bioisostere IC50 Antihypertensive

1,2,4-Oxadiazole Versus 1,3,4-Oxadiazole Isomer: Systematic Lipophilicity (logD) Differentiation from Matched Molecular Pair Analysis

A systematic matched molecular pair analysis of the AstraZeneca compound collection demonstrated that in virtually all cases, the 1,3,4-oxadiazole isomer exhibits an order of magnitude lower lipophilicity (logD) compared to its 1,2,4-oxadiazole isomeric partner [1]. This is consistent with the distinct electronic distribution in the two regioisomeric heterocycles: the 1,2,4-oxadiazole scaffold (to which CAS 2418661-24-0 belongs) is systematically more lipophilic than its 1,3,4-counterpart. This differentiation holds significant implications for membrane permeability, metabolic stability, and oral bioavailability when the oxadiazole ring is incorporated into drug-like molecules. For the 5-oxo-substituted 1,2,4-oxadiazole specifically, the carbonyl oxygen provides additional hydrogen-bond acceptor capacity (5 total H-bond acceptors computed for CAS 2418661-24-0) while the 1,2,4-regioisomeric arrangement preserves the higher intrinsic lipophilicity characteristic of this isomer class.

Medicinal Chemistry Lipophilicity Matched Pair Analysis Isomer Comparison

Lithium Salt Versus Free Acid and Sodium Salt for Solubility and Reactivity in Polar Aprotic Solvents

The lithium counterion in CAS 2418661-24-0 confers enhanced solubility in polar aprotic solvents compared to the free acid form (CAS 1257265-24-9, which is predicted to have limited aqueous solubility at low pH due to its pKa of 1.85) and compared to the corresponding sodium or potassium salts . The small ionic radius of Li⁺ (0.76 Å) promotes tight ion-pair formation with the carboxylate oxygen that enhances solubility in solvents such as DMF, DMSO, and acetonitrile, facilitating homogeneous reaction conditions for amide coupling, esterification, and nucleophilic displacement reactions . This is a general characteristic of lithium carboxylates versus sodium carboxylates (Na⁺ radius: 1.02 Å), where the tighter lithium ion pair reduces lattice energy and increases organic solvent compatibility . Additionally, the lithium cation may participate in unique coordination chemistry with the oxadiazole ring nitrogen and carbonyl oxygen atoms, providing opportunities for metal-organic framework (MOF) or coordination polymer applications distinct from other alkali metal salts .

Salt Selection Solubility Enhancement Coordination Chemistry Synthetic Utility

Procurement-Relevant Application Scenarios for Lithium 5-Oxo-4H-1,2,4-Oxadiazole-3-Carboxylate (CAS 2418661-24-0)


Synthesis of AT1 Receptor Antagonist Intermediates via Amide Coupling with the 5-Oxo-1,2,4-Oxadiazole Pharmacophore

CAS 2418661-24-0 is the preferred lithium salt building block for introducing the 5-oxo-1,2,4-oxadiazole-3-carbonyl moiety into benzimidazole scaffolds targeting the angiotensin II AT1 receptor. The 5-oxo-1,2,4-oxadiazole ring is a validated tetrazole bioisostere that provides stronger in vivo antagonism than tetrazole analogs (IC50 = 10⁻⁶–10⁻⁷ M; >50% pressor response inhibition at 1 mg/kg p.o.) with enhanced oral bioavailability eliminating the need for prodrug strategies [1]. For synthetic chemists, the lithium salt offers superior solubility in DMF and DMSO for direct amide coupling compared to the free acid (pKa 1.85), facilitating efficient conjugation to amine-containing intermediates .

Medicinal Chemistry Library Synthesis Requiring Acidic Heterocycle Building Blocks with Differentiated Lipophilicity

For medicinal chemistry campaigns where lipophilicity (logD) tuning is a critical optimization parameter, CAS 2418661-24-0 provides a 1,2,4-oxadiazole scaffold that is systematically ~1 log unit more lipophilic than the corresponding 1,3,4-oxadiazole isomer according to matched molecular pair analysis of the AstraZeneca collection [2]. This property is valuable when higher membrane permeability is desired, and the 5-oxo substituent simultaneously contributes hydrogen-bond acceptor capacity (5 H-bond acceptors computed) that can offset excessive lipophilicity . The lithium salt form ensures adequate solubility for library synthesis in polar aprotic media.

Coordination Chemistry and Metal-Organic Framework (MOF) Research Exploiting Lithium-Oxadiazole Chelation

The lithium cation in CAS 2418661-24-0 can participate in unique coordination modes involving the carboxylate oxygen, the oxadiazole ring nitrogen, and the C5 carbonyl oxygen, creating a multidentate ligand environment. This property makes the compound suitable for investigating lithium-based coordination polymers or as a precursor for MOF design where the 5-oxo-1,2,4-oxadiazole-3-carboxylate serves as a rigid, polar linker . The lithium salt is preferred over sodium or potassium analogs for applications where the smaller ionic radius and tighter ion pairing influence framework topology and stability.

Antitubercular Lead Optimization Using 5-Oxo-1,2,4-Oxadiazole Scaffold

Recent studies have identified novel 5-oxo-1,2,4-oxadiazole derivatives as potential antitubercular agents targeting the enoyl reductase (InhA) enzyme of Mycobacterium tuberculosis [3]. CAS 2418661-24-0 can serve as a key intermediate for synthesizing and elaborating these 5-oxo-1,2,4-oxadiazole-based antitubercular leads, with the lithium salt form facilitating efficient carboxylate activation for amide bond formation with various amine fragments during structure-activity relationship (SAR) exploration.

Quote Request

Request a Quote for Lithium;5-oxo-4H-1,2,4-oxadiazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.